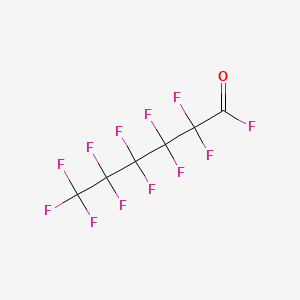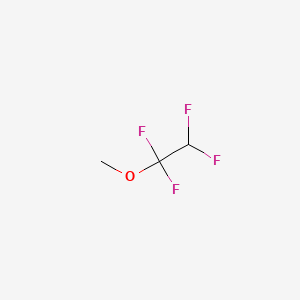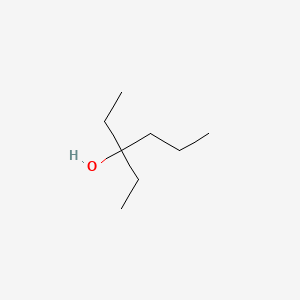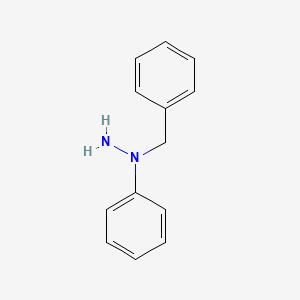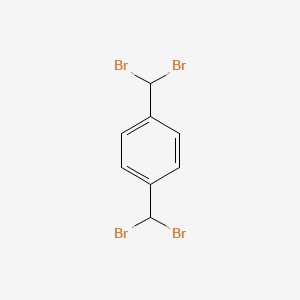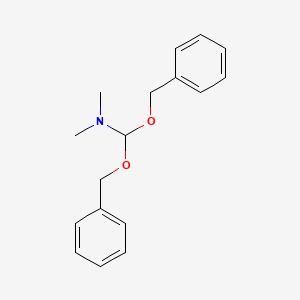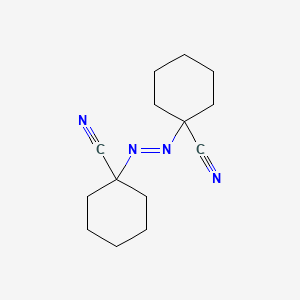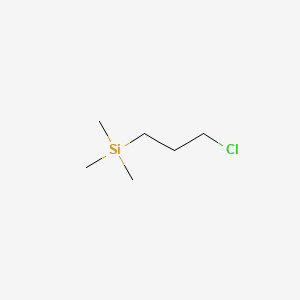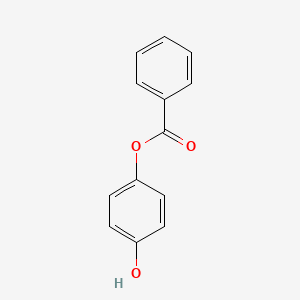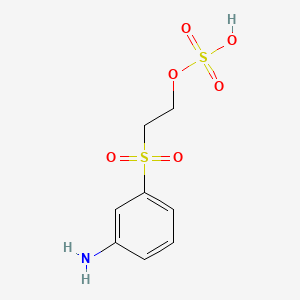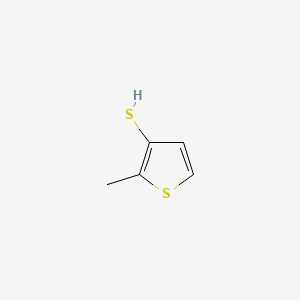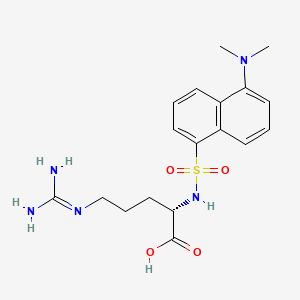
Dansyl-L-arginine
Overview
Description
Dansyl-L-arginine is a compound that contains an N-terminal fluorophore (dansyl), making it useful as a fluorescent marker or probe . It is used as a site-specific marker for drug binding pockets on proteins .
Synthesis Analysis
The Dansyl Method for Identifying N-Terminal Amino Acids involves the reaction of the reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) with the free amino groups of peptides and proteins . Total acid hydrolysis of the substituted peptide or protein yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid .Molecular Structure Analysis
Dansyl-L-arginine has a molecular formula of C18H25N5O4S . Its molecular weight is 407.5 g/mol . The InChIKey of Dansyl-L-arginine is HRBPBWKDJGGGCX-AWEZNQCLSA-N .Chemical Reactions Analysis
Dansyl-L-arginine undergoes a reaction with dansyl chloride, yielding dansylated reaction products . This reaction is used in the analysis of amino acids by chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) .Physical And Chemical Properties Analysis
Dansyl-L-arginine has a molecular weight of 407.5 g/mol . Its molecular formula is C18H25N5O4S . The InChIKey of Dansyl-L-arginine is HRBPBWKDJGGGCX-AWEZNQCLSA-N .Scientific Research Applications
Enzyme Interaction Studies
Dansyl-L-arginine has been utilized in the study of enzyme interactions, particularly with trypsin and trypsinogen. The enhancement of fluorescence intensity of the dansyl group due to the formation of enzyme-Dansyl-L-arginine complexes is a key observation. This has implications for understanding enzyme kinetics and active site binding .
Chiral Ligand Exchange Capillary Electrochromatography
Dansyl-L-arginine derivatives are employed as chiral ligands in capillary electrochromatography. This application is crucial for the enantioseparation of amino acids, where the chiral ligand exchange mechanism allows for the differentiation of D and L forms of amino acids .
Proteomics and Metabolomics
Dansyl-L-arginine is used in proteomics and metabolomics for the quantification and identification of proteins and metabolites. The dansylation reaction it undergoes is key for the analysis of complex biological samples, providing insights into the biochemical pathways and molecular mechanisms .
Mechanism of Action
Target of Action
Dansyl-L-arginine primarily targets free amino groups of peptides and proteins . The compound is used in the analysis of amino acids, where it serves as a chemical derivatization agent .
Mode of Action
Dansyl-L-arginine interacts with its targets through a process known as dansylation . In this process, Dansyl-L-arginine (in the form of Dansyl chloride) is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . During this incubation, free amines react with Dansyl chloride, yielding dansylated reaction products .
Biochemical Pathways
The dansylation process affects the biochemical pathways of amino acid analysis . The resulting dansylated reaction products are well-retained on reverse-phase columns, which is a critical aspect of liquid chromatography-mass spectrometry (LC-MS) based methods for the quantification of amino acids .
Pharmacokinetics
The compound’s role in the analysis of amino acids suggests that its bioavailability is primarily determined by its ability to react with free amines and form dansylated reaction products .
Result of Action
The primary result of Dansyl-L-arginine’s action is the formation of dansylated reaction products . These products are crucial for the analysis of amino acids, as they are well-retained on reverse-phase columns and can be effectively analyzed using LC-MS .
Action Environment
The action of Dansyl-L-arginine is influenced by the environment in which the dansylation reaction takes place . Specifically, the reaction requires a sodium carbonate buffer and is conducted at room temperature . The presence of free amines is also essential for Dansyl-L-arginine to react and form dansylated reaction products .
properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S/c1-23(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)22-14(17(24)25)8-5-11-21-18(19)20/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3,(H,24,25)(H4,19,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBPBWKDJGGGCX-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl-L-arginine | |
CAS RN |
28217-22-3 | |
| Record name | Dansyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28217-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



